molecular formula C18H32N6O7 B1446359 H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH CAS No. 286842-36-2

H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH

Cat. No.: B1446359
CAS No.: 286842-36-2
M. Wt: 444.5 g/mol
InChI Key: ZLHDFPIXRRJBKM-PAUJSFGCSA-N
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Description

The compound H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH is a peptide consisting of six D-alanine residues. It is a substrate for D-aminopeptidase, an enzyme involved in the metabolism of D-amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH typically involves the stepwise addition of D-alanine residues to a growing peptide chain. This can be achieved using solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated peptide synthesizers can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides.

Major Products Formed

Scientific Research Applications

H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH has several scientific research applications, including:

Mechanism of Action

The mechanism of action of H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH involves its interaction with D-aminopeptidases. These enzymes recognize the peptide and catalyze the hydrolysis of the peptide bonds, releasing free D-alanine residues. This process is essential for the metabolism of D-amino acids and the regulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    H-D-Ala-D-Ala-D-Ala-D-Ala-OH: A shorter peptide with four D-alanine residues.

    H-D-Ala-D-Ala-OH: A dipeptide with two D-alanine residues.

    H-D-Ala-OH: A single D-alanine residue.

Uniqueness

H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH is unique due to its longer peptide chain, which may confer different biochemical properties and interactions compared to shorter peptides. Its extended structure allows for more extensive interactions with enzymes and other biomolecules, making it a valuable tool for studying enzyme specificity and activity .

Biological Activity

H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH, commonly referred to as a hexapeptide, is an important compound in microbiology and biochemistry due to its role in bacterial cell wall synthesis. This article explores its biological activity, mechanisms of action, and implications in antibiotic resistance.

Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₂H₂₄N₆O₆
  • Molecular Weight : 288.36 g/mol
  • CAS Number : 923-16-0
  • Melting Point : 286 - 288 °C
  • Density : 1.208 g/cm³

This hexapeptide is a repetitive sequence of D-alanine residues, which are crucial for peptidoglycan formation in bacterial cell walls.

Role in Peptidoglycan Synthesis

H-D-Ala-D-Ala constitutes the terminal portion of the peptide part of the peptidoglycan monomer unit. This structure is essential for the cross-linking of peptidoglycan layers, which provides structural integrity to bacterial cell walls. The enzyme D-alanine:D-alanine ligase (DDL) catalyzes the synthesis of D-Ala-D-Ala from D-alanyl residues, which is then incorporated into the peptidoglycan by transpeptidases .

The biological activity of H-D-Ala-D-Ala is primarily observed through its interaction with various enzymes involved in bacterial cell wall synthesis:

  • Transpeptidation Reaction : H-D-Ala-D-Ala serves as a substrate for transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), leading to the formation of cross-links between glycan strands in peptidoglycan.
  • Antibiotic Target : Antibiotics such as vancomycin and teicoplanin target the D-Ala-D-Ala moiety, inhibiting cell wall synthesis and thus acting as effective antibacterial agents .

Antibiotic Resistance Mechanisms

Research has indicated that alterations in the availability or structure of H-D-Ala-D-Ala can influence antibiotic resistance mechanisms in various bacterial species. For instance, strains of Enterococcus have developed resistance through modifications that prevent vancomycin from binding effectively to D-Ala-D-Ala .

A notable study demonstrated that the inhibition of D-alanine:D-alanine ligase by D-cycloserine, an antibiotic used against multidrug-resistant Mycobacterium tuberculosis, occurs through competitive binding to the active site . The inhibition leads to decreased levels of D-Ala-D-Ala, compromising peptidoglycan synthesis.

Table: Comparison of Dipeptides Related to H-D-Ala-D-Ala

Compound NameStructure TypeRole in Bacterial Cell Wall Synthesis
H-D-Ala-D-AlaHexapeptidePrecursor for cross-linking in peptidoglycan
D-Alanyl-L-AlanineDipeptideNot directly involved; serves as a structural analog
D-Lys-D-AlanineDipeptideInvolved in different bacterial structures
N-acetylmuramyl-L-alanylaspartatePeptide derivativePart of peptidoglycan; involved in immune response

Properties

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHDFPIXRRJBKM-PAUJSFGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60781621
Record name D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286842-36-2
Record name D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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